3-Bromo-4-trifluoromethyl-isoxazole

Übersicht

Beschreibung

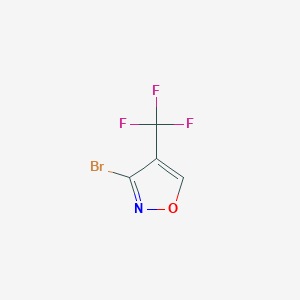

3-Bromo-4-trifluoromethyl-isoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions The presence of bromine and trifluoromethyl groups at the 3 and 4 positions, respectively, imparts unique chemical properties to this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-trifluoromethyl-isoxazole typically involves a (3 + 2) cycloaddition reaction. One common method is the reaction between an alkyne and a nitrile oxide, where the alkyne acts as a dipolarophile . The reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes under the influence of AuCl3 .

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted green synthetic pathways, which offer eco-friendly and efficient synthesis . The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-trifluoromethyl-isoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or organometallic reagents can be used for substitution reactions.

Cycloaddition Reactions: Copper (I) acetylides and nitrile oxides are commonly used.

Major Products:

Substitution Reactions: Products include various substituted isoxazoles.

Cycloaddition Reactions: Products include complex heterocyclic compounds with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

3-Bromo-4-trifluoromethyl-isoxazole features a five-membered ring containing nitrogen and oxygen atoms, with bromine and trifluoromethyl groups at the 3 and 4 positions, respectively. This configuration enhances its stability and lipophilicity, making it a useful scaffold in drug design.

Mechanism of Action:

The compound interacts with various biological targets, primarily through enzyme inhibition. For instance, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to significant cellular effects such as autophagy and apoptosis in cancer cells like pancreatic ductal adenocarcinoma (PDAC) .

Chemistry

- Building Block for Synthesis: this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, facilitating the development of new compounds with potential biological activities .

Biology

- Scaffold for Drug Development: The compound is utilized as a scaffold in designing biologically active compounds. Research has demonstrated its potential as an anticancer agent, anti-inflammatory drug, and antimicrobial agent . Notably, several derivatives have shown promising results in inhibiting leukotriene biosynthesis and targeting nicotinic acetylcholine receptors (nAChR), which are crucial in treating CNS disorders .

Medicine

- Anticancer Activity: Isoxazole derivatives, including this compound, have been explored for their anticancer properties. Studies indicate that these compounds can inhibit tumor growth while sparing immune cells from adverse effects typically associated with chemotherapy . For example, specific derivatives have been identified that inhibit FLT3 phosphorylation, leading to tumor regression in models of acute myeloid leukemia .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Bromo-4-trifluoromethyl-isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the isoxazole ring .

Vergleich Mit ähnlichen Verbindungen

3,5-Disubstituted Isoxazoles: These compounds have similar biological activities but differ in the position and nature of the substituents.

4,5-Disubstituted Isoxazoles: These compounds also share similar properties but have different substitution patterns.

Uniqueness: 3-Bromo-4-trifluoromethyl-isoxazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Biologische Aktivität

3-Bromo-4-trifluoromethyl-isoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing one nitrogen and one oxygen atom, with bromine and trifluoromethyl groups at the 3 and 4 positions, respectively. These substituents contribute to its unique chemical properties, enhancing its stability and lipophilicity, which are advantageous for drug design.

Target Interactions

Isoxazole derivatives, including this compound, are known to interact with various biological targets. The primary mechanism involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. By binding to the active site of GAPDH, this compound prevents the binding of its natural substrate, leading to downstream effects on cellular metabolism.

Cellular Effects

Research indicates that this compound induces significant cellular changes, particularly in cancer cells. For instance, studies on pancreatic ductal adenocarcinoma (PDAC) cells have shown that this compound can trigger autophagy and apoptotic cell death. The compound's effects vary with dosage; at low concentrations, it effectively inhibits GAPDH without causing substantial toxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. A notable study evaluated its effects on human promyelocytic leukemia cells (HL-60) using the MTT reduction method. The IC50 values for related isoxazole derivatives ranged from 86 to 755 μM, indicating varying degrees of cytotoxicity. The expression analysis revealed that some derivatives could modulate apoptosis-related gene expression, further supporting their potential as anticancer agents .

In Vivo Studies

Animal model studies have provided insights into the compound's pharmacokinetics and therapeutic potential. For example, varying dosages were tested to assess their effects on tumor growth and overall toxicity. Results indicated that lower doses could inhibit tumor growth effectively while minimizing adverse effects.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, GAPDH inhibition | Inhibition of glycolysis via GAPDH |

| 3,5-Disubstituted Isoxazoles | Similar anticancer properties | Varies based on substituents |

| 4,5-Disubstituted Isoxazoles | Varies; potential for antimicrobial | Different substitution patterns |

This comparison highlights the unique position of this compound due to its specific substituents that enhance its biological activity compared to other isoxazoles.

Case Studies

- Cytotoxicity in HL-60 Cells : A study demonstrated that certain isoxazole derivatives could significantly reduce Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .

- Anti-Cancer Activity : Another investigation focused on the anti-cancer properties of trifluoromethyl-substituted isoxazoles against various cell lines (MCF-7, 4T1, PC-3). The findings indicated promising anti-cancer activity linked to structural modifications that enhance interaction with molecular targets .

Eigenschaften

IUPAC Name |

3-bromo-4-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSUPWUVOHYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.